

Comprehensive Technical Guide: Rupintrivir (AG7088) - From Discovery to Clinical Development

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Compound Focus: Rupintrivir

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Introduction and Executive Summary

Rupintrivir (AG7088) represents a significant milestone in antiviral drug discovery as the first-in-class **human rhinovirus (HRV) 3C protease inhibitor** developed using structure-based drug design methodologies. This irreversible inhibitor was originally developed by **Agouron Pharmaceuticals** (a Pfizer subsidiary) as an intranasal treatment for human rhinovirus infections, which are the predominant cause of the common cold and can lead to serious complications in vulnerable populations. Despite demonstrating **broad-spectrum activity** against all HRV serotypes tested in vitro and showing promise in initial human challenge studies, **rupintrivir** ultimately failed to demonstrate sufficient efficacy in natural infection settings, leading to the termination of its clinical development. Nevertheless, **rupintrivir** remains an important **pharmacological tool compound** and has inspired subsequent drug discovery efforts targeting viral proteases across multiple virus families, including coronaviruses and enteroviruses.

The development of **rupintrivir** provided valuable insights into the challenges of targeting respiratory viruses with direct-acting antivirals, particularly regarding the **timing of therapeutic intervention** and the **pharmacokinetic requirements** for effective viral suppression in the respiratory tract. Its discovery also validated the **3C protease** as a viable drug target and established the foundational chemistry for irreversible inhibition of viral cysteine proteases. This comprehensive technical review examines the scientific

foundation, experimental data, and clinical development of **rupintrivir**, providing researchers with detailed methodologies and structure-activity relationships that continue to inform antiviral drug discovery efforts.

Drug Profile and Development Status

Basic Drug Characteristics

Rupintrivir is a **synthetic small molecule** with poor aqueous solubility and low oral bioavailability, characteristics that influenced its development as an intranasal formulation rather than an oral therapeutic. The compound has a molecular weight of 598.66 g/mol and the chemical formula $C_{31}H_{39}FN_4O_7$. It belongs to the class of **2-heteroaryl carboxamides** and features an α,β -unsaturated ester moiety that functions as a Michael acceptor, enabling irreversible covalent binding to the active-site cysteine residue of the 3C protease [1] [2].

Key physicochemical properties include:

- **Poor aqueous solubility**, necessitating specialized formulation approaches for adequate nasal delivery
- **Low oral bioavailability**, which prompted the search for orally bioavailable successors
- **Irreversible inhibition mechanism**, differentiating it from conventional competitive protease inhibitors

Development Timeline and Current Status

Table 1: **Rupintrivir** Development Timeline

Year	Development Phase	Key Events and Outcomes
Pre-1999	Discovery & Preclinical	Identification through structure-based drug design; demonstration of broad-spectrum anti-HRV activity
1999	Phase II Clinical Trials	Successful initial trials in experimentally infected volunteers

Year	Development Phase	Key Events and Outcomes
2002-2003	Phase II/III Clinical Trials	Failure to meet endpoints in natural infection studies; development halted
Post-2003	Research Tool	Continued use in structural biology and mechanism of action studies; investigation against other viruses

The clinical development of **rupintrivir** was **terminated following Phase II/III trials** that failed to demonstrate significant efficacy against naturally acquired rhinovirus infections. Despite showing promise in human challenge studies where treatment could be initiated prior to or immediately following viral exposure, the compound did not provide significant clinical benefit when administered after the onset of natural cold symptoms. This outcome highlighted the critical importance of **early intervention** in acute viral respiratory infections and the limitations of animal models in predicting human efficacy [2] [3].

Mechanism of Action and Structural Biology

3C Protease Function in Viral Replication

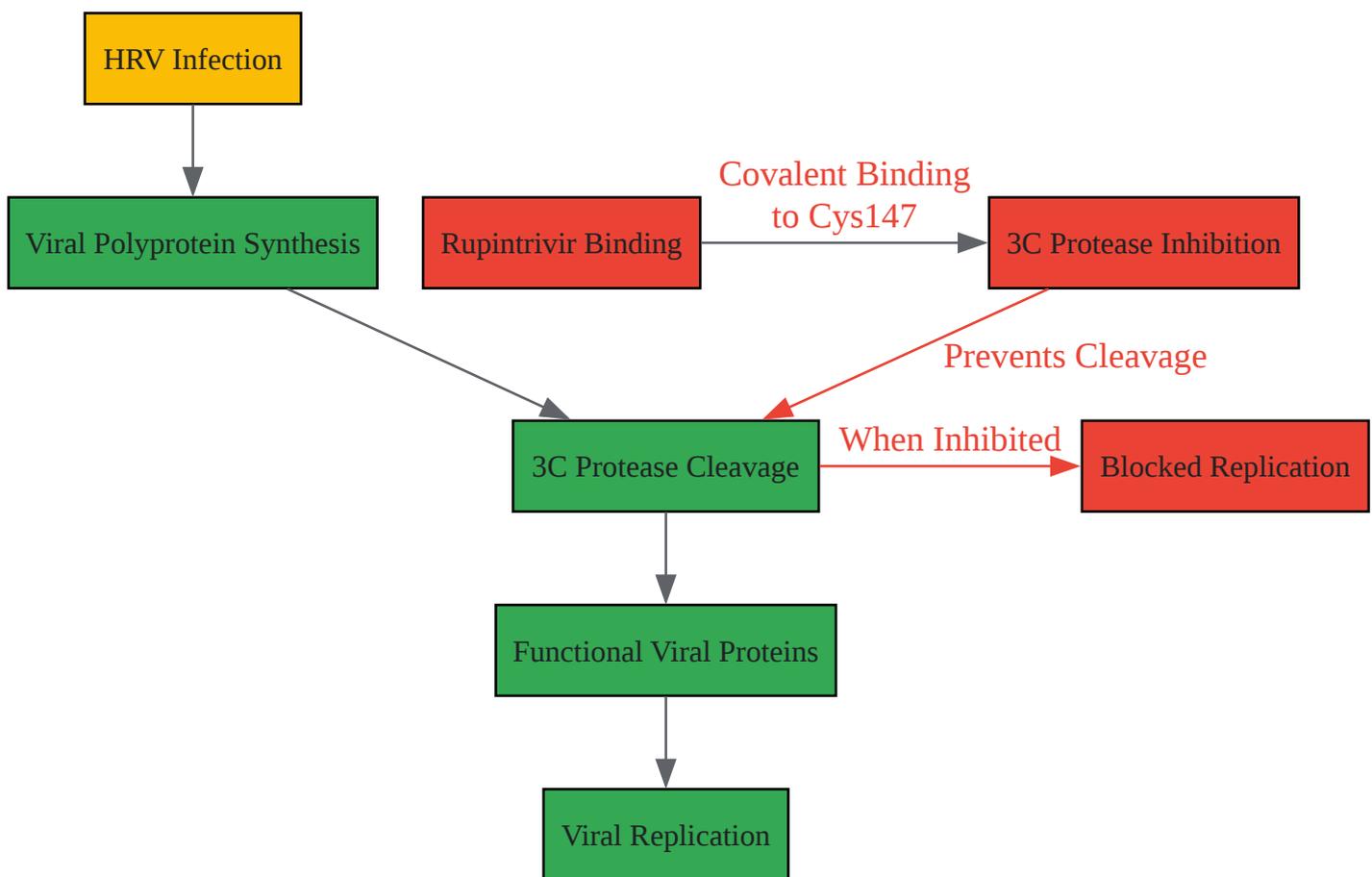
The **3C protease** is an essential enzyme in the rhinovirus life cycle, responsible for the majority of proteolytic processing events required to generate functional viral proteins from the initial polyprotein translation product. This enzyme exhibits a **chymotrypsin-like fold** with a cysteine nucleophile instead of serine, classifying it as a cysteine protease. The protease cleaves at specific sites with preference for Gln-Gly sequences, with its activity being absolutely required for viral replication. The high degree of **sequence conservation** in the substrate-binding region across HRV serotypes makes it an attractive target for broad-spectrum antiviral development [4] [5].

The essential functions of 3C protease include:

- **Processing of viral polyprotein** into mature functional proteins
- **Cleavage of specific host cell proteins** to subvert antiviral responses
- **Interference with host cell transcription** and translation through specific protein cleavages

Molecular Mechanism of Inhibition

Rupintrivir functions as an **irreversible, covalent inhibitor** that mimics the natural peptide substrate of the 3C protease. The compound contains an **α,β -unsaturated ethyl ester moiety** (Michael acceptor) that undergoes addition with the catalytic cysteine residue (Cys147) in the enzyme active site. This covalent adduct formation permanently inactivates the protease, preventing viral polyprotein processing and halting viral replication. Crystallographic studies of **rupintrivir** bound to HRV serotype 2 3C protease have revealed an extensive set of interactions, including close binding between the inhibitor and side chains of 14 amino acids of 3C protease, with 13 of these being completely conserved across HRV serotypes [4] [6].



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*Figure 1: **Rupintrivir** Mechanism of Action - Inhibiting HRV Replication via 3C Protease Covalent Binding*

The **structural basis** for **rupintrivir**'s broad-spectrum activity lies in its interaction with highly conserved residues in the 3C protease active site. Structural studies have shown that the inhibitor binds to a

constellation of residues that are strictly maintained across HRV serotypes, explaining its ability to inhibit all tested strains. The compound makes extensive contacts with the **S1, S2, and S4 substrate-binding pockets** of the protease, with the P1 lactam moiety interacting with the S1 pocket and the P2 4-fluorophenylmethyl group occupying the S2 pocket [4] [6].

In Vitro Antiviral Activity and Resistance Profile

Broad-Spectrum Activity Against Picornaviruses

Rupintrivir demonstrates **potent and broad-spectrum activity** against a wide range of human rhinoviruses and related picornaviruses. In comprehensive cell-based assays, the inhibitor was active against all 48 HRV serotypes tested, with a mean EC₅₀ of 23 nM in H1-HeLa cells and similar potency in MRC-5 human lung fibroblast cells. The compound also exhibited significant activity against **clinical isolates** of HRV and multiple **enterovirus species**, including coxsackievirus and echovirus, though with somewhat reduced potency compared to laboratory-adapted HRV strains [4] [7].

Table 2: In Vitro Antiviral Activity Profile of **Rupintrivir**

Virus Category	Number Tested	Mean EC ₅₀ (Range)	Assay System
HRV Serotypes	48	0.023 μM (0.014-0.030 μM)	H1-HeLa cell protection
HRV Clinical Isolates	23	0.028 μM (0.016-0.042 μM)	H1-HeLa cell protection
Enteroviruses	8	0.075 μM (0.007-0.249 μM)	Cell protection assays
EV71	1	0.150 μM	Cell protection assay

The **antiviral potency** of **rupintrivir** has been confirmed across multiple assay formats, including cytopathic effect (CPE) reduction assays, plaque reduction assays, and viral titer reduction assays. Time-of-addition studies have demonstrated that the compound is most effective when added early in the viral replication cycle, consistent with its mechanism of inhibiting polyprotein processing. Even when introduced

later in infection, **rupintrivir** can reduce the production of inflammatory cytokines IL-6 and IL-8, suggesting potential modulatory effects on the host response to infection [4] [2] [7].

Resistance Profile and Genetic Barrier

The **potential for resistance development** to **rupintrivir** was systematically evaluated through serial passage of HRV serotypes 14, 2, 39, and Hanks in the presence of increasing concentrations of the inhibitor. These studies revealed that resistant variants emerged relatively slowly, requiring 14 to 40 cumulative days in culture (3-6 passages) before significant reductions in susceptibility were observed. The resistance mutations identified through sequence analysis of the 3C protease gene demonstrated **diverse substitution patterns** but with common features, frequently involving residues at positions 129, 130, and 131 (numbering varies by HRV serotype) [4].

Table 3: Resistance Mutations Identified in HRV Serotypes During In Vitro Passage

HRV Serotype	Passage Duration	Identified Mutations	Fold Reduction in Susceptibility
HRV 14	14 days	T129T/A, T131T/A, T143P/S	7-fold
HRV 14	55 days	A121A/V, Y139Y/H (additional)	5-fold (total)
HRV 2	62 days	N165T, E3E/G, A103A/V	Minimal further reduction
HRV 39	40 days	N130N/K, L136L/F	No significant reduction
HRV Hanks	24 days	T130A	No significant reduction

The **genetic barrier to resistance** for **rupintrivir** appears relatively high, as evidenced by the requirement for multiple mutations to confer significant reductions in susceptibility. Site-directed mutagenesis studies confirmed that individual mutations typically resulted in only modest (2- to 7-fold) decreases in susceptibility, while combinations of three or four mutations were required to achieve more substantial (up to 15-fold) reductions. This mutational pattern suggests that the extensive interactions between **rupintrivir** and

conserved residues in the 3C protease active site make complete resistance difficult to achieve without compromising enzymatic function [4].

Experimental Protocols and Methodologies

Biochemical Protease Inhibition Assay

The **enzymatic activity** of **rupintrivir** against HRV 3C protease can be quantified using a continuous fluorometric assay that measures the time-dependent inactivation of the protease. The standard protocol involves:

- **Enzyme preparation:** Recombinant HRV 3C protease is expressed and purified using standard chromatographic methods. The enzyme concentration is determined by active-site titration.
- **Substrate preparation:** A fluorogenic peptide substrate containing the 3C protease cleavage site (typically with Gln-Gly at the scissile bond) is used at concentrations above K_m to maintain pseudo-first-order conditions.
- **Inhibition kinetics:** Various concentrations of **rupintrivir** (typically 0-100 nM) are pre-incubated with enzyme, and residual activity is measured over time. The observed inactivation rates (k_{obs}) are determined from the slope of semilogarithmic plots of activity versus time.
- **Data analysis:** The second-order rate constant ($K_{obs}/[I]$) is calculated from the linear regression of k_{obs} versus inhibitor concentration. **Rupintrivir** typically demonstrates inactivation rate constants of approximately $223,000 \text{ M}^{-1}\text{s}^{-1}$ against HRV 3C protease [8].

This biochemical assay provides crucial information about the **potency and mechanism** of protease inhibition and can be adapted for high-throughput screening of compound libraries or for evaluating inhibitors against mutant proteases.

Cell-Based Antiviral Assay

The **antiviral activity** of **rupintrivir** in cell culture is typically determined using a cytopathic effect (CPE) inhibition assay with the XTT dye reduction method as the endpoint. The standard protocol includes:

- **Cell preparation:** H1-HeLa cells (ATCC) are maintained in minimal essential medium with 10% fetal bovine serum at 34°C .

- **Virus infection:** Cells are infected with HRV at a predetermined multiplicity of infection (MOI) that yields 65-95% cell death in the absence of inhibitor.
- **Compound treatment:** Serial dilutions of **rupintrivir** are added to infected cells immediately after viral adsorption.
- **CPE quantification:** After 3-5 days of incubation, XTT with phenazine methosulfate is added to measure cell viability spectrophotometrically at 450/650 nm.
- **Data analysis:** The EC₅₀ is calculated as the concentration of compound that increases formazan production in infected cells to 50% of that in uninfected, compound-free controls. Cytotoxicity (CC₅₀) is determined in parallel using uninfected cells [4] [8].

This cell-based assay provides a comprehensive assessment of the **antiviral efficacy** and **selectivity index** (CC₅₀/EC₅₀) of **rupintrivir** under physiologically relevant conditions.

Resistance Selection Protocol

The **in vitro selection** of resistant variants involves serial passage of virus in the presence of increasing concentrations of **rupintrivir**:

- **Initial passage:** H1-HeLa cells are infected with HRV at an MOI of 0.1 in the presence of up to 3.5× EC₅₀ of **rupintrivir**.
- **Serial passage:** Supernatants are collected when CPE reaches at least 50% and used to infect fresh cells in the presence of 1- to 3-fold higher inhibitor concentrations.
- **Variant isolation:** After 3-6 passages (14-40 days), viral RNA is extracted from cell-free lysates, and the 3C protease region is amplified by RT-PCR and sequenced.
- **Clonal analysis:** For late-stage passages, PCR amplicons are subcloned and multiple clones are sequenced to identify mixed populations [4].

This systematic approach allows for the identification of **resistance-associated mutations** and assessment of the genetic barrier to resistance.

Clinical Development and Outcomes

Phase II Experimental Challenge Studies

The initial clinical evaluation of **rupintrivir** in **human experimental challenge studies** demonstrated promising results. In a Phase II, randomized, double-blind, placebo-controlled trial conducted in 202 healthy

volunteers, participants received intranasal **rupintrivir** (2% suspension) multiple times daily beginning 24 hours after deliberate exposure to human rhinovirus. The results showed:

- **33% reduction in viral titer** in nasal secretions compared to placebo
- **Significant reduction in cold symptoms** and total symptom scores
- **Decreased nasal discharge weight** and respiratory symptom severity
- **Generally good tolerability** with mild adverse events including blood-tinged mucus and nasal passage irritation reported in some subjects [2] [3]

These positive outcomes in a controlled challenge setting provided **proof of concept** for 3C protease inhibition as a viable antiviral strategy and supported advancement to larger natural infection studies.

Phase II/III Natural Infection Studies and Failure

The subsequent **large-scale multicenter trials** evaluating **rupintrivir** in naturally acquired rhinovirus infections failed to confirm the promising results from the challenge studies. In these double-blind, placebo-controlled trials conducted at over 50 sites in the United States:

- **Treatment initiation** occurred within 36 hours of first cold symptom appearance
- **No significant efficacy** was demonstrated compared to placebo in reducing symptom severity or duration
- **Viral load reductions** were inconsistent and not correlated with clinical benefit
- **Development was terminated** due to failure to meet primary endpoints [2] [3]

The **discrepancy between challenge and natural infection studies** highlights the significant methodological differences between these trial designs, including the timing of treatment initiation, the diversity of circulating virus strains, and the influence of pre-existing immunity in natural settings.

Subsequent Research and Potential Applications

Activity Against Other Viruses

Despite its failure against natural HRV infections, **rupintrivir** has demonstrated **promising activity against other picornaviruses**, particularly enterovirus 71 (EV71), a significant cause of hand-foot-mouth disease that can lead to severe neurological complications. Crystallographic studies of EV71 3C protease in complex

with **rupintrivir** have revealed similar binding modes to HRV 3C protease, though with notable differences in the S2' pocket that may explain variations in potency. These findings have inspired optimization efforts to develop more potent derivatives specifically targeting EV71 [6].

The **broad-spectrum potential** of **rupintrivir** has also been explored against coronaviruses, based on structural similarities between picornaviral 3C proteases and coronavirus 3C-like proteases (3CLpro). Although **rupintrivir** itself does not optimally fit the binding site of SARS-CoV-2 3CLpro, its structural framework has served as a starting point for the design of coronavirus protease inhibitors [9] [3].

Influence on Subsequent Drug Discovery

The development of **rupintrivir** has had a **lasting impact on antiviral drug discovery** through several key contributions:

- **Validation of 3C protease** as a viable drug target for picornaviruses
- **Structural insights** from inhibitor-protease co-crystals that have informed the design of subsequent generations of protease inhibitors
- **Demonstration of the challenges** associated with treating acute viral respiratory infections
- **Inspiration for compound 1**, an orally bioavailable successor with similar mechanism of action that advanced to Phase I clinical trials [8]

Recent research has focused on developing **non-covalent inhibitors** of HRV 3C protease that avoid potential toxicity concerns associated with the irreversible covalent binding mechanism of **rupintrivir**. Virtual screening approaches, molecular dynamics simulations, and density functional theory calculations have identified promising non-covalent candidates with favorable binding properties and antiviral activity [5].

Conclusion and Future Perspectives

The story of **rupintrivir** represents both the **promise and challenges** of targeted antiviral therapy for acute respiratory infections. While its clinical development ultimately failed due to lack of efficacy in natural settings, the compound remains a landmark achievement in structure-based drug design and continues to provide valuable insights for antiviral development. The **high genetic barrier to resistance** demonstrated by **rupintrivir** underscores the advantage of targeting highly conserved viral enzymes with extensive inhibitor-enzyme interactions.

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